6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester
Description
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative with a molecular formula of C₁₃H₉ClF₃NO₂ and a molecular weight of 303.66 g/mol (based on analogous structures in the literature) . This compound features a trifluoromethyl (-CF₃) group at position 7, a chlorine atom at position 6, and an ethyl ester at position 3 of the quinoline backbone. Such substitutions confer unique electronic and steric properties, making it valuable in medicinal chemistry (e.g., as a precursor for antibiotics) and materials science (e.g., dyes or solar cell components) .
Properties
Molecular Formula |
C13H9ClF3NO2 |
|---|---|
Molecular Weight |
303.66 g/mol |
IUPAC Name |
ethyl 6-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-3-7-4-10(14)9(13(15,16)17)5-11(7)18-6-8/h3-6H,2H2,1H3 |
InChI Key |
BNDIPXOWCWBABU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 6-chloro-7-trifluoromethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl quinoline derivatives.
Scientific Research Applications
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents and other pharmaceuticals.
Materials Science: Employed in the development of dye-sensitized solar cells (DSSCs) and other electronic materials.
Biological Research: Studied for its ability to enhance cell penetration when attached to cell-penetrating peptides.
Mechanism of Action
The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with cellular components. The trifluoromethyl group can bind with protons, leading to an increase in pH and destabilization of cell membranes. This property is particularly useful in enhancing the cell penetration ability of peptides .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 6-chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester with analogous quinoline derivatives:
Key Differences and Implications
Substituent Position and Electronic Effects
- Chlorine Position: The target compound’s chlorine at C6 (vs. C4 in or C7 in ) alters electron distribution. A C6-Cl substituent may enhance binding to bacterial DNA gyrase (a target in quinolone antibiotics) compared to C4-Cl analogs .
- Trifluoromethyl vs.
Functional Group Modifications
- Ethyl Ester vs. Hydroxyl/Oxo Groups : The ethyl ester at C3 in the target compound acts as a prodrug moiety, enhancing cellular uptake compared to hydroxylated analogs (e.g., ), which require enzymatic hydrolysis for activation .
- Propargyl Substitution : The propargyl group at N1 in introduces steric bulk and alkyne reactivity, enabling click chemistry applications absent in the target compound .
Physicochemical and Application-Based Comparison
Biological Activity
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester (CAS No. 958332-81-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinoline class, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of trifluoromethyl and chloro groups in its structure enhances its lipophilicity and biological activity.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 303.664 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 356.4 ± 37.0 °C |
| Flash Point | 169.4 ± 26.5 °C |
| LogP | 4.47 |
Structural Features
The compound's structure consists of a quinoline ring with a carboxylic acid moiety and an ethyl ester functional group, which can influence its solubility and bioavailability.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds by improving their interaction with bacterial targets.
The mechanism by which this compound exerts its biological effects may involve:
- Cell Membrane Disruption : The trifluoromethyl group can destabilize cell membranes, enhancing the permeability of the compound into bacterial cells .
- Inhibition of Enzymatic Activity : Similar quinoline derivatives have been shown to inhibit key enzymes involved in bacterial metabolism .
Case Studies
- Study on Antibacterial Efficacy : A study demonstrated that derivatives of quinoline with similar structures exhibited potent antibacterial activity against resistant strains of bacteria. The study highlighted that modifications at the 7-position significantly impacted the antibacterial efficacy .
- Cell Penetration Enhancement : Research indicated that attaching cell-penetrating peptides to quinoline derivatives improved their ability to penetrate cellular membranes, leading to enhanced therapeutic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-chloro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, a quinoline core can be constructed using Gould-Jacobs cyclization, followed by trifluoromethylation and chlorination. Ethyl esterification is achieved via refluxing with ethanol and acid catalysts. Optimization involves controlling temperature (e.g., 90°C for cyclization ), solvent selection (e.g., diphenyl ether for improved regioselectivity ), and hydrolysis conditions (e.g., 10% NaOH in methanol for ester cleavage ). Yield improvements require monitoring reaction time and stoichiometry of halogenating agents.
Q. How is the structural integrity of 6-chloro-7-trifluoromethyl-quinoline-3-carboxylate derivatives confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To identify substituent positions (e.g., aromatic proton splitting patterns and coupling constants for chlorine/trifluoromethyl groups) .
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation patterns matching expected substituents .
- IR Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
- Elemental Analysis : To validate purity and empirical formula .
Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?
- Methodological Answer : Key properties include:
- High logP suggests limited aqueous solubility, necessitating DMSO or ethanol as carriers in biological testing .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation or functionalization of the quinoline core be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : The 4-hydroxy group directs substitution to the 6- and 8-positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks at electron-deficient positions .
- Catalysts : Lewis acids like BF3·Et2O enhance trifluoromethylation at the 7-position .
- Computational tools (e.g., DFT calculations) predict reactive sites, while HPLC monitors intermediate ratios .
Q. What strategies are effective for isolating and characterizing by-products formed during the synthesis of trifluoromethyl-substituted quinolines?
- Methodological Answer : By-products (e.g., N-alkylated isomers) are isolated via:
- Column Chromatography : Using gradients of ethyl acetate/hexane to separate polar by-products .
- Crystallization : Differential solubility in ethanol/water mixtures .
Q. How do structural modifications at the 3-carboxylate position affect the antimicrobial activity of quinoline derivatives?
- Methodological Answer : Modifications are evaluated via:
- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
- SAR studies : Replacing the ethyl ester with amides or triazoles alters bacterial topoisomerase inhibition. For example, triazole derivatives (from click chemistry ) show enhanced activity due to improved DNA gyrase binding.
- Enzymatic assays : Direct measurement of gyrase inhibition rates quantifies potency shifts .
Q. What computational approaches are suitable for predicting the binding affinity of 6-chloro-7-trifluoromethyl-quinoline derivatives to bacterial targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with gyrase ATP-binding pockets. Rigid docking is used for quick screening; flexible docking refines poses .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Utilize descriptors like logP, PSA, and electronegativity to predict activity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
